

In-Depth Technical Guide: (S)-1-Boc-piperazine-2-carboxylic acid

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Compound of Interest

Compound Name: (S)-1-Boc-piperazine-2-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-Boc-piperazine-2-carboxylic acid is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. As a derivative of piperazine, a ubiquitous scaffold in drug discovery, this molecule serves as a valuable building block for the synthesis of complex, biologically active compounds. The presence of the tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization at the other nitrogen and the carboxylic acid group, making it a versatile intermediate in multi-step syntheses.[1][2] Its defined stereochemistry at the C2 position is crucial for creating enantiomerically pure active pharmaceutical ingredients (APIs), which often exhibit improved efficacy and safety profiles compared to their racemic counterparts.[3]

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **(S)-1-Boc-piperazine-2-carboxylic acid**, with a focus on experimental details and its role in the development of novel therapeutics.

Core Chemical Properties

A clear understanding of the fundamental chemical properties of **(S)-1-Boc-piperazine-2-carboxylic acid** is essential for its effective use in research and development. The following tables summarize its key identifiers and physicochemical characteristics.

Identifier	Value
IUPAC Name	(2S)-1-[(tert-butoxy)carbonyl]piperazine-2-carboxylic acid[4]
CAS Number	159532-59-9[4]
Molecular Formula	C10H18N2O4[4]
Molecular Weight	230.26 g/mol [4]
Appearance	White to off-white or yellow solid

Physicochemical Property	Value
Melting Point	Not consistently reported for this specific isomer. The related 4-Boc-piperazine-2-carboxylic acid has a melting point of 231-239 °C.[5]
Boiling Point	Data not available.
Solubility	Expected to have low solubility in water and higher solubility in organic solvents like dichloromethane and methanol.
pKa	Data not available.
LogP	-2.2 (Computed)[4]

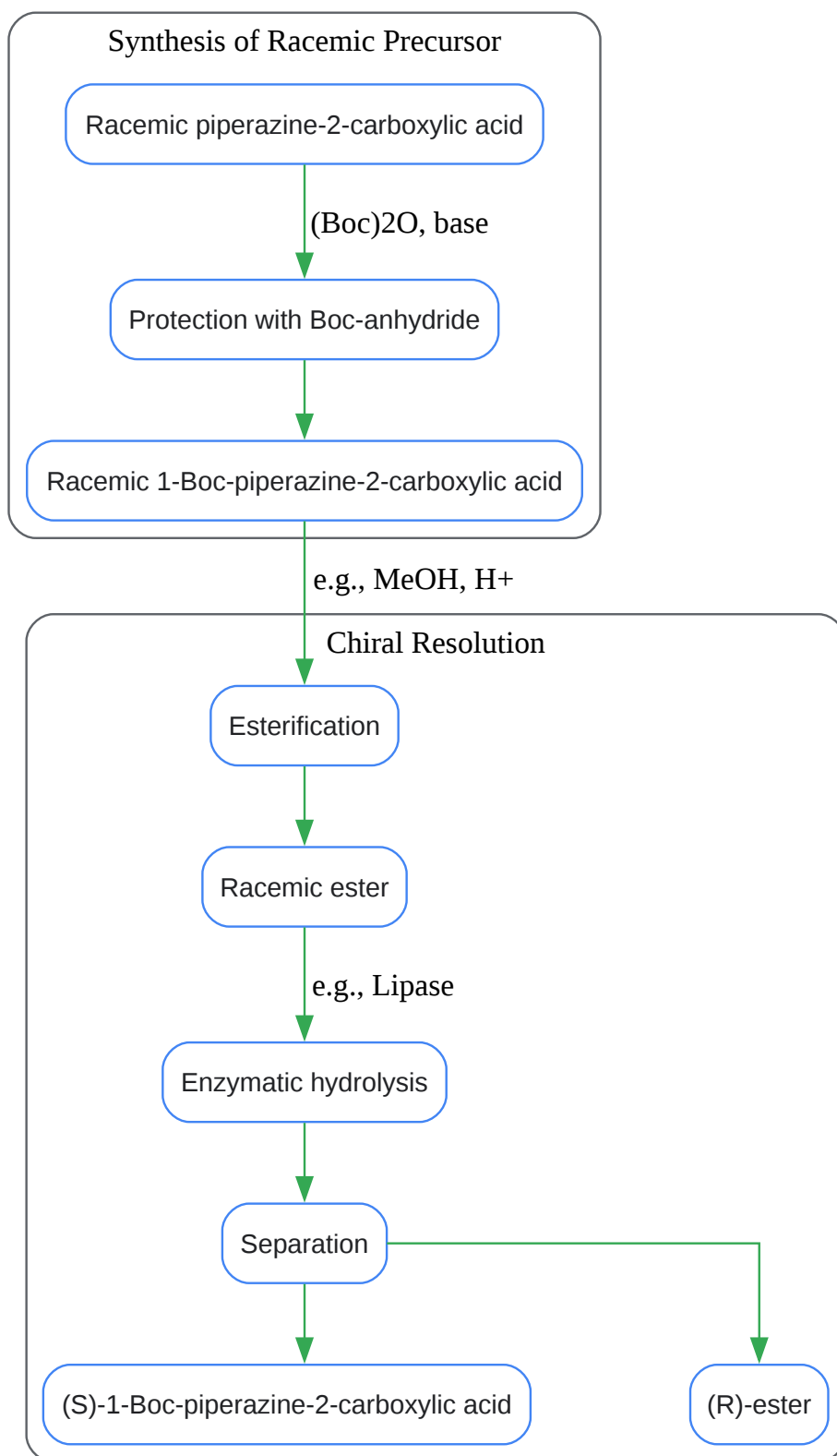
Synthesis and Experimental Protocols

The synthesis of enantiomerically pure **(S)-1-Boc-piperazine-2-carboxylic acid** typically involves the selective protection of piperazine-2-carboxylic acid or the asymmetric synthesis from achiral precursors. While a detailed, step-by-step protocol for the direct synthesis of **(S)-1-Boc-piperazine-2-carboxylic acid** is not readily available in the public domain, a general approach can be inferred from the synthesis of related compounds and chiral resolution techniques.

A plausible synthetic strategy involves the resolution of racemic 1-Boc-piperazine-2-carboxylic acid or its ester derivative. One documented method for a related compound involves the

enzymatic resolution of methyl-4-(tert-butyloxycarbonyl)-piperazine-2-carboxylate using the enzyme alcalase to achieve the desired (S)-enantiomer.[6]

The following diagram illustrates a generalized workflow for obtaining **(S)-1-Boc-piperazine-2-carboxylic acid**, often starting from a racemic mixture of piperazine-2-carboxylic acid.



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Caption: Generalized workflow for the synthesis and chiral resolution of **(S)-1-Boc-piperazine-2-carboxylic acid**.

Purification and Analytical Characterization

Purification of **(S)-1-Boc-piperazine-2-carboxylic acid** is typically achieved through standard techniques such as recrystallization or column chromatography. The choice of solvent for recrystallization would depend on the solubility profile of the compound and any impurities.

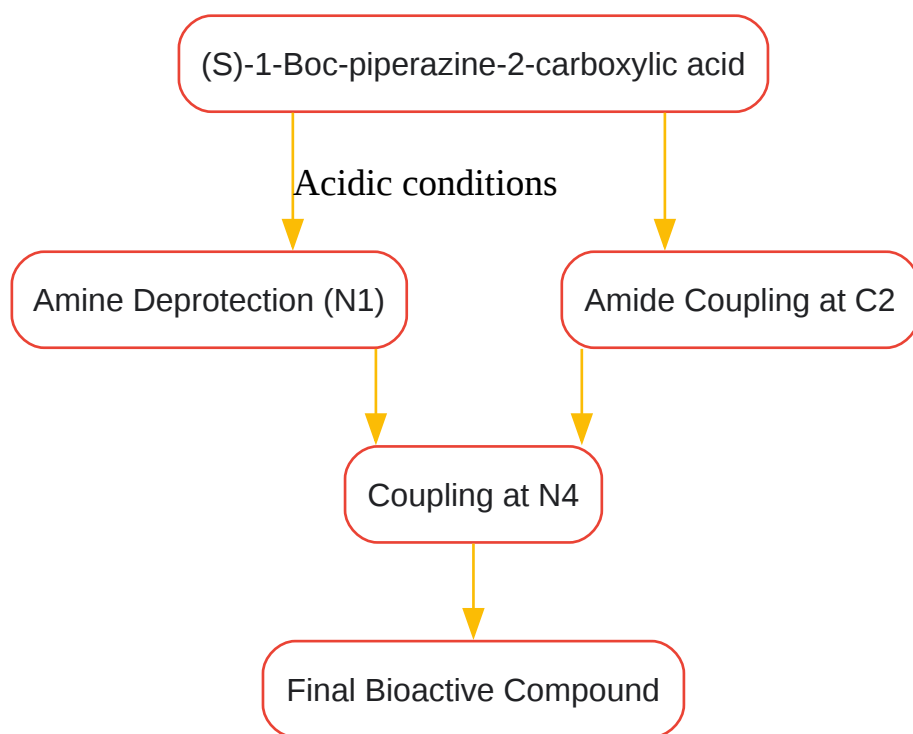
While specific NMR spectra for **(S)-1-Boc-piperazine-2-carboxylic acid** are not widely published, the expected signals in ^1H and ^{13}C NMR can be predicted based on its structure. For comparison, ^1H and ^{13}C NMR data are available for the parent compound, piperazine, and for N-Boc-piperazine.^{[7][8][9][10]}

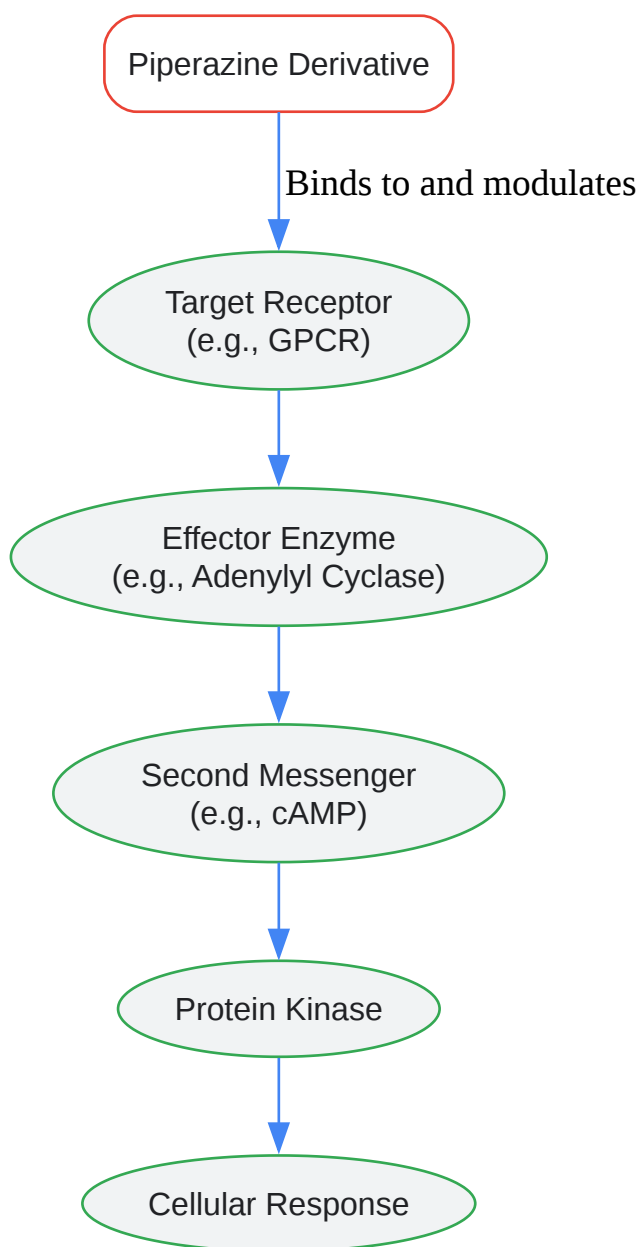
Applications in Drug Discovery and Development

(S)-1-Boc-piperazine-2-carboxylic acid is a key intermediate in the synthesis of a variety of pharmaceutical compounds, particularly those targeting the central nervous system.^[1] The piperazine moiety is a well-established pharmacophore found in drugs with antipsychotic, antidepressant, and anxiolytic activities.^[11]

Derivatives of piperazine-2-carboxylic acid have been investigated for their potential in treating Alzheimer's disease by acting as cholinesterase inhibitors.^[12] Specifically, certain 1,4-disubstituted piperazine-2-carboxylic acid derivatives have shown potent and selective inhibition of butyrylcholinesterase (BChE).^[12]

The general role of **(S)-1-Boc-piperazine-2-carboxylic acid** in drug synthesis is depicted in the following workflow:





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